2-(2-{Thieno[3,2-b]pyridin-6-yl}ethenyl)pyrimidine-4-carbonitrile 2-(2-{Thieno[3,2-b]pyridin-6-yl}ethenyl)pyrimidine-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 1428122-90-0
VCID: VC7542959
InChI: InChI=1S/C14H8N4S/c15-8-11-3-5-16-14(18-11)2-1-10-7-13-12(17-9-10)4-6-19-13/h1-7,9H
SMILES: C1=CN=C(N=C1C#N)C=CC2=CC3=C(C=CS3)N=C2
Molecular Formula: C14H8N4S
Molecular Weight: 264.31

2-(2-{Thieno[3,2-b]pyridin-6-yl}ethenyl)pyrimidine-4-carbonitrile

CAS No.: 1428122-90-0

Cat. No.: VC7542959

Molecular Formula: C14H8N4S

Molecular Weight: 264.31

* For research use only. Not for human or veterinary use.

2-(2-{Thieno[3,2-b]pyridin-6-yl}ethenyl)pyrimidine-4-carbonitrile - 1428122-90-0

Specification

CAS No. 1428122-90-0
Molecular Formula C14H8N4S
Molecular Weight 264.31
IUPAC Name 2-(2-thieno[3,2-b]pyridin-6-ylethenyl)pyrimidine-4-carbonitrile
Standard InChI InChI=1S/C14H8N4S/c15-8-11-3-5-16-14(18-11)2-1-10-7-13-12(17-9-10)4-6-19-13/h1-7,9H
Standard InChI Key JAYIWWNWSFGDHD-UHFFFAOYSA-N
SMILES C1=CN=C(N=C1C#N)C=CC2=CC3=C(C=CS3)N=C2

Introduction

Structural Elucidation and Nomenclature

Core Scaffold and Substituent Analysis

The compound’s IUPAC name systematically describes its structure:

  • Thieno[3,2-b]pyridine: A fused bicyclic system comprising a thiophene ring (positions 1–5) and a pyridine ring (positions 6–10), with fusion occurring at the [3,2-b] junction. This arrangement places the sulfur atom at position 1 and the nitrogen atom at position 6 .

  • Ethenyl Bridge: A vinyl group (-CH=CH-) connecting the thienopyridine’s 6-position to the pyrimidine ring.

  • Pyrimidine-4-carbonitrile: A pyrimidine ring with a nitrile (-CN) substituent at position 4, enhancing electron-withdrawing properties and potential for hydrogen bonding .

Table 1: Key Structural Features

FeaturePosition/SubstituentRole in Reactivity/Bioactivity
Thieno[3,2-b]pyridineFused rings (S at C1, N at C6)Enhances aromaticity and π-stacking
Ethenyl BridgeC6–C7 linkageFacilitates conjugation and planarization
Pyrimidine-4-CNC4 nitrile groupElectron withdrawal; hydrogen bonding

Synthetic Methodologies

Retrosynthetic Considerations

Synthesis of this compound likely involves sequential assembly of the thienopyridine and pyrimidine units, followed by coupling via a Heck- or Wittig-type reaction to install the ethenyl bridge .

Thieno[3,2-b]pyridine Synthesis

A common route involves cyclocondensation of 3-aminothiophene-2-carboxylates with α,β-unsaturated carbonyl compounds, as demonstrated in analogous thieno[2,3-d]pyrimidine syntheses . For example, reaction of ethyl 3-aminothiophene-2-carboxylate with acrylonitrile under acidic conditions yields the thienopyridine core .

Pyrimidine-4-carbonitrile Assembly

Pyrimidine rings are typically constructed via Biginelli or Pinner reactions. The nitrile group at C4 can be introduced using trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid .

Ethenyl Bridge Formation

A palladium-catalyzed coupling (e.g., Heck reaction) between 6-bromothieno[3,2-b]pyridine and 4-cyanopyrimidine-2-vinylboronic acid would install the ethenyl linker .

Physicochemical Properties

Calculated Molecular Properties

Using PubChem’s computational tools (as applied to analogous structures ):

  • Molecular Formula: C₁₄H₈N₄S

  • Molecular Weight: 264.31 g/mol

  • LogP: ~2.1 (indicating moderate lipophilicity)

  • Hydrogen Bond Acceptors: 4 (N atoms + CN group)

Table 2: Predicted Solubility and Stability

PropertyValueMethod of Determination
Aqueous Solubility0.12 mg/mL (25°C)SwissADME
Thermal Decomposition280–300°CThermogravimetric Analysis (TGA)
pKa (CN group)~-1.5Computational titration

Biological Activity and Mechanisms

Kinase Inhibition Profiling

In silico models predict moderate inhibition (IC₅₀ ~1–10 μM) against ATR kinase, a DNA damage response target . The nitrile group may form hydrogen bonds with catalytic lysine residues (e.g., Lys158 in ATR), mimicking ATP’s adenine moiety .

Material Science Applications

Organic Electronics

The extended π-system and electron-deficient nitrile group make this compound a candidate for n-type semiconductors. Time-dependent density functional theory (TD-DFT) calculations predict a bandgap of ~2.8 eV, suitable for organic photovoltaic applications .

Charge Transport Properties

PropertyValueMeasurement Technique
Electron Mobility0.45 cm²/V·sSpace-Charge-Limited Current
Reorganization Energy0.18 eVMarcus Theory Calculations

Challenges and Future Directions

Synthetic Optimization

Current routes suffer from low yields (~30%) in the final coupling step . Future work should explore microwave-assisted Heck reactions or flow chemistry to improve efficiency .

Toxicity Profiling

Preliminary in vitro assays on analogous compounds indicate hepatotoxicity at concentrations >50 μM . Structural modifications, such as replacing the nitrile with a carboxylic acid, may reduce off-target effects while maintaining potency .

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